4-(Hydroxyimino)cyclohexane-1-carboxylic acid
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Overview
Description
4-(Hydroxyimino)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclohexane, featuring a hydroxyimino group (-C=NOH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)cyclohexane-1-carboxylic acid typically involves the following steps:
Oxime Formation: The starting material, cyclohexanone, undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form cyclohexanone oxime.
Carboxylation: The cyclohexanone oxime is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group (-NO2).
Reduction: The hydroxyimino group can be reduced to form an amine group (-NH2).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols, amines, or thionyl chloride (SOCl2) can be used for esterification, amidation, or conversion to acid chlorides, respectively.
Major Products Formed
Oxidation: Formation of 4-(Nitro)cyclohexane-1-carboxylic acid.
Reduction: Formation of 4-(Amino)cyclohexane-1-carboxylic acid.
Substitution: Formation of esters, amides, or acid chlorides depending on the reagents used.
Scientific Research Applications
4-(Hydroxyimino)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-1-phenylcyclohexane-1-carboxylic acid: A similar compound with a phenyl group attached to the cyclohexane ring.
Cyclohexanecarboxylic acid: Lacks the hydroxyimino group but shares the cyclohexane and carboxylic acid structure.
Uniqueness
4-(Hydroxyimino)cyclohexane-1-carboxylic acid is unique due to the presence of both the hydroxyimino and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-hydroxyiminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h5,11H,1-4H2,(H,9,10) |
InChI Key |
YGGSWHOOXUQDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)CCC1C(=O)O |
Origin of Product |
United States |
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